REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[CH:10][C:11](N)=[N:12][C:13]=2[C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)=[CH:4][CH:3]=1.[I:22]I.N(OCCC(C)C)=O>[Cu]I.COCCOC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([C:14]3[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=3)=[N:12][C:11]([I:22])=[CH:10][N:9]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1N=CC(=NC1C1=CC=C(C=C1)F)N
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
CuI
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified via silica gel column chromatography (ethyl acetate/petroleum ether (1:40))
|
Type
|
CUSTOM
|
Details
|
resulting in 1 g (72%) of 2,3-bis(4-fluorophenyl)-5-iodopyrazine as brown oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC=C(N=C1C1=CC=C(C=C1)F)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |